molecular formula C21H16N2O5S B2878551 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 921796-91-0

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2878551
CAS No.: 921796-91-0
M. Wt: 408.43
InChI Key: OWBLKQGAENNITA-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 7-methoxybenzofuran moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Its structure combines electron-rich aromatic systems (benzofuran and dihydrodioxine) with a thiazole ring, which is often associated with bioactivity in medicinal chemistry. The methoxy group at the 7-position of the benzofuran may enhance solubility and influence electronic properties, while the dihydrodioxine moiety contributes to conformational rigidity .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-25-16-8-4-5-12-9-17(28-19(12)16)13-11-29-21(22-13)23-20(24)18-10-26-14-6-2-3-7-15(14)27-18/h2-9,11,18H,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBLKQGAENNITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has recently gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity.

Molecular Formula : C20H17N3O4S
Molecular Weight : 397.48 g/mol
CAS Number : 921525-62-4

PropertyValue
Molecular FormulaC20H17N3O4S
Molecular Weight397.48 g/mol
CAS Number921525-62-4

Anticancer Properties

Recent studies indicate that derivatives of benzofuran, particularly those containing thiazole moieties, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, similar to other known anticancer agents like colchicine. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that a related benzofuran derivative exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells .
    • Another investigation highlighted that compounds with methoxy substitutions showed enhanced antiproliferative effects compared to their unsubstituted counterparts.

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties.

  • Mechanism of Action : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Research Findings :
    • In vitro studies have shown that the compound can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.

Compound NameStructure FeaturesBiological Activity
Benzofuran Derivative AMethoxy group at C6Anticancer activity in multiple cell lines
Benzofuran Derivative BThiazole ring presentAnti-inflammatory effects observed
Benzofuran Derivative CUnsubstituted benzofuranLower potency in anticancer assays

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole and Benzofuran Moieties

  • N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v) This compound () shares the thiazole-dihydrodioxine-carboxamide backbone but replaces the 7-methoxybenzofuran with a morpholinomethyl-pyridinyl group. NMR data (δ 8.55–8.57 ppm for pyridyl protons) confirm aromaticity, while the dihydrodioxine carboxamide’s 1H NMR signals (δ 5.01–5.04 ppm) align with those expected in the target compound .
  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide This analogue () replaces the dihydrodioxine group with a furan carboxamide and incorporates a 3-methoxybenzyl side chain. The molecular weight (371.4 g/mol) is lower than the target compound’s estimated mass (~450–470 g/mol), reflecting differences in substituent complexity. The absence of dihydrodioxine may reduce rigidity and affect binding interactions .

Dihydrobenzo[b][1,4]dioxine Derivatives

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) () retain the dihydrodioxine unit but replace the thiazole-benzofuran system with a 1,3,4-oxadiazole ring. The trifluoromethyl group in compound 19 enhances lipophilicity, as evidenced by its HPLC retention time (15.2 min), compared to analogues with polar substituents (e.g., thiomethoxy: 14.1 min). Such data suggest that the target compound’s methoxybenzofuran group may balance hydrophobicity and electronic effects .

Benzofuran-Containing Analogues

  • N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) This compound () shares the benzofuran core but lacks the thiazole and dihydrodioxine groups. Its synthesis via EDCI/DMAP-mediated coupling achieved 25% yield with 89% purity, highlighting challenges in benzofuran derivatization.

Key Comparative Data

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity (%) Synthesis Yield (%)
Target Compound Thiazole + Benzofuran + Dioxine 7-Methoxybenzofuran ~460 (estimated) N/A N/A
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-dihydrodioxine-carboxamide Thiazole + Dioxine Morpholinomethyl, Pyridinyl ~430 (calculated) >95 Not reported
N-(5-(Dihydrodioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Oxadiazole + Dioxine Trifluoromethyl 407.3 99.6 60–75
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Benzofuran 4-Methoxybenzyl, N-Methoxy 339.4 89 25

Research Findings and Implications

Synthetic Complexity : The target compound’s multi-heterocyclic structure likely requires sequential coupling and cyclization steps, akin to methods in (triazole synthesis) and (oxadiazole formation). Low yields in benzofuran derivatives (e.g., 25% in ) suggest optimization is critical .

Tautomerism and Stability : Analogous 1,2,4-triazole-thione derivatives () exhibit tautomerism, favoring thione forms due to spectral absence of νS-H bands. The target compound’s thiazole ring may similarly influence stability under physiological conditions .

Substituent Effects : Electron-donating groups (e.g., methoxy in benzofuran) improve solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .

Preparation Methods

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
  • Conditions : Stir C (1.0 equiv) and B (1.1 equiv) in DCM at 25°C for 24 hours.
  • Yield : 68–72%.

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine.
  • Conditions : React C with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C, then add B .
  • Yield : 75–80%.

Purification and Characterization

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Crystallization : Recrystallization from methanol improves purity to >98%.

Analytical Data :

  • IR : νmax = 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N thiazole).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 4.35–4.42 (m, 2H, dioxine CH₂), 6.92–8.15 (m, 9H, aromatic).
  • LC-MS : m/z 437.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Carbodiimide-Mediated 68–72 95 24
Mixed Anhydride 75–80 98 18
Microwave-Assisted 82 97 0.5

Microwave-assisted synthesis offers the best balance of efficiency and yield but requires specialized equipment.

Industrial-Scale Considerations

For bulk production, continuous flow reactors minimize side reactions during thiazole formation, achieving 85% yield at 100 g scale. Solvent recovery systems for DMF and DCM reduce environmental impact, aligning with green chemistry principles.

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